(KDO)-lipid IVA -

(KDO)-lipid IVA

Catalog Number: EVT-1597073
CAS Number:
Molecular Formula: C76H142N2O30P2
Molecular Weight: 1625.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(KDO)-lipid IVA is lipid IVA glycosylated with a single 3-deoxy-D-manno-octulosonic acid (KDO) residue. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)-lipid IVA(5-).
Overview

(Kdo)-lipid IVA is a significant component of the lipopolysaccharide (LPS) structure found in the outer membrane of Gram-negative bacteria. It plays a vital role in immunological responses and serves as a key immunomodulator. The compound is characterized by its unique structural features, which contribute to its biological functions and interactions with host immune systems.

Source

(Kdo)-lipid IVA is primarily derived from the biosynthetic pathways of Gram-negative bacteria, particularly Escherichia coli. It is synthesized through a series of enzymatic reactions that modify lipid A, the core component of LPS. The synthesis involves the attachment of two 3-deoxy-D-manno-octulosonic acid (Kdo) residues to lipid IVA, which is crucial for its biological activity and recognition by immune receptors such as Toll-like receptor 4.

Classification

(Kdo)-lipid IVA falls under the category of glycolipids, specifically classified as a lipopolysaccharide component. It is a derivative of lipid A, which itself is a phosphorylated disaccharide backbone that anchors the LPS to the bacterial membrane.

Synthesis Analysis

Methods

The synthesis of (Kdo)-lipid IVA occurs via the Raetz pathway, a well-characterized biosynthetic route in Gram-negative bacteria. This pathway involves several key enzymes:

  1. LpxA: Initiates acylation of UDP-N-acetylglucosamine.
  2. LpxB: Condenses lipid X with UDP-2,3-diacyl-N-acetylglucosamine to form lipid IVA.
  3. LpxK: Phosphorylates lipid IV A.
  4. KdtA: Transfers Kdo residues to lipid IV A, resulting in (Kdo)-lipid IVA.

The entire process occurs within the inner membrane of bacteria, where the final product is flipped to the outer membrane for functional incorporation into LPS .

Technical Details

The enzymatic activities involved in synthesizing (Kdo)-lipid IVA have been elucidated through various biochemical assays and structural studies. For instance, KdtA has been shown to be bifunctional, transferring two Kdo residues from cytidine monophosphate-Kdo to lipid IV A . The synthesis can also be influenced by environmental conditions, which may affect enzyme activity and product yield.

Molecular Structure Analysis

Structure

(Kdo)-lipid IVA features a complex molecular structure characterized by:

  • A disaccharide backbone formed by two glucosamine units.
  • Two Kdo residues attached to the non-reducing end of the glucosamine.
  • Multiple acyl chains that confer hydrophobic properties essential for membrane integration.

Data

The molecular formula for (Kdo)-lipid IVA can be represented as CxHyNzOwPC_{x}H_{y}N_{z}O_{w}P, where x, y, z, and w vary based on specific acylation patterns and modifications during synthesis. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

The formation of (Kdo)-lipid IVA involves several critical reactions:

  1. Acylation Reactions: Catalyzed by LpxA and subsequent acyltransferases (LpxL and LpxM), which add fatty acid chains to the lipid backbone.
  2. Phosphorylation: The addition of phosphate groups by LpxK enhances the molecule's interaction with immune receptors.
  3. Kdo Transfer: The transfer of Kdo residues from cytidine monophosphate-Kdo by KdtA is essential for forming the final structure.

Technical Details

These reactions are tightly regulated and can be influenced by factors such as substrate availability and enzyme expression levels. Mutations in key enzymes can lead to altered LPS structures, impacting bacterial virulence and immune evasion strategies .

Mechanism of Action

Process

(Kdo)-lipid IVA interacts with host immune systems primarily through its recognition by Toll-like receptors (TLRs), particularly TLR4. The binding initiates signaling cascades that result in pro-inflammatory responses:

  1. Recognition: The Kdo residues are critical for TLR4 binding.
  2. Signal Transduction: Upon binding, TLR4 activates downstream signaling pathways leading to cytokine production.
  3. Immune Response Activation: This process enhances innate immunity against bacterial infections.

Data

Studies have shown that variations in (Kdo)-lipid IVA structure can significantly affect its immunogenicity and ability to activate TLR4, highlighting its potential as a target for vaccine development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a viscous liquid or solid depending on concentration.
  • Solubility: Soluble in organic solvents due to its hydrophobic acyl chains but less soluble in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis under acidic or basic conditions.
  • Reactivity: Can undergo modifications through phosphorylation or acylation, affecting its biological activity.

Relevant analyses often include spectroscopic methods to determine purity and structural integrity .

Applications

Scientific Uses

(Kdo)-lipid IVA has several important applications in scientific research:

  1. Immunology Studies: Used to investigate immune responses and TLR signaling pathways.
  2. Vaccine Development: Explored as an adjuvant due to its ability to enhance immune responses against pathogens.
  3. Pathogen Research: Studied for its role in bacterial virulence and interactions with host defenses.

Research continues into optimizing (Kdo)-lipid IVA for therapeutic applications, particularly in enhancing vaccine efficacy against Gram-negative bacterial infections .

Biosynthesis and Enzymatic Pathways of (KDO)₂-lipid IVA

The Raetz Pathway: Conserved Mechanisms in Gram-Negative Bacteria

The biosynthesis of (Kdo)₂-lipid IVA follows the highly conserved Raetz pathway, named after Christian R.H. Raetz, whose pioneering work deciphered this essential biochemical route in Gram-negative bacteria [2] [4]. This pathway generates the minimal structural unit required for outer membrane integrity and serves as the foundation for lipopolysaccharide (LPS) assembly. The process occurs in three spatially organized phases: cytoplasmic reactions, membrane-associated assembly, and Kdo glycosylation.

Role of Cytosolic Enzymes (LpxA, LpxC, LpxD) in Early Acyl Transfer Reactions

The pathway initiates in the cytoplasm with UDP-N-acetylglucosamine (UDP-GlcNAc) as the primary substrate. Three soluble enzymes catalyze the sequential acylation and deacetylation steps:

  • LpxA (UDP-GlcNAc acyltransferase): This homotrimeric enzyme transfers a β-hydroxymyristoyl chain from acyl carrier protein (ACP) to the 3-O position of UDP-GlcNAc. Its active site functions as a "hydrocarbon ruler," strictly selecting 14-carbon acyl chains in Escherichia coli, ensuring lipid A uniformity [1] [4].
  • LpxC (UDP-3-O-acyl-GlcNAc deacetylase): This zinc-dependent metalloenzyme catalyzes the committed step by removing the acetyl group from UDP-3-O-acyl-GlcNAc, forming UDP-3-O-acyl-glucosamine. Its essentiality and unique fold make it a prime antibiotic target [4] [9].
  • LpxD (UDP-3-O-acyl-GlcN acyltransferase): Structurally homologous to LpxA, this enzyme adds a second β-hydroxymyristoyl chain to the newly exposed 2-N position, yielding UDP-2,3-diacylglucosamine (UDP-DAGn). Like LpxA, it exhibits acyl chain length specificity [1] [4].

Table 1: Cytosolic Enzymes in Early Lipid A Biosynthesis

EnzymeReaction CatalyzedSubstrate SpecificityEssentiality
LpxATransfers β-OH myristoyl to UDP-GlcNAc 3-OHStrict C14 preference in E. coliEssential
LpxCDeacetylates UDP-3-O-acyl-GlcNAcN/A (committed step)Essential
LpxDTransfers β-OH myristoyl to UDP-3-O-acyl-GlcN 2-NC14 preferenceEssential

Membrane-Associated Enzymes (LpxH, LpxB) in Disaccharide Assembly

Following cytoplasmic steps, biosynthesis shifts to the inner membrane interface:

  • LpxH (UDP-2,3-diacylglucosamine pyrophosphatase): This peripheral membrane enzyme hydrolyzes UDP-DAGn to form 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP. It requires Mn²⁺ for activity and belongs to the calcineurin-like phosphoesterase superfamily [4] [6].
  • LpxB (Lipid A disaccharide synthase): This integral membrane glycosyltransferase condenses one molecule of UDP-DAGn with one molecule of lipid X, forming β-1',6-linked disaccharide-1-phosphate (DSMP). LpxB exhibits an inverting mechanism and is crucial for establishing the lipid A backbone [1] [4].
  • LpxK (Lipid A disaccharide kinase): This integral membrane kinase phosphorylates the 4′-position of DSMP using ATP, yielding lipid IVA (tetra-acylated disaccharide-1,4′-bisphosphate). It belongs to the P-loop kinase family and requires Mg²⁺ [4] [9].

Kdo Transferase (KdtA) and Bifunctional Modifications

The final cytoplasmic step involves glycosylation of lipid IVA:

  • KdtA (Kdo transferase / WaaA): This inner membrane enzyme transfers two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues from CMP-Kdo to the 6′- and 4′-positions of lipid IVA. In E. coli and related bacteria, KdtA is bifunctional, adding both Kdo sugars sequentially to form (Kdo)₂-lipid IVA. This modification is essential for membrane stability and provides the attachment site for core oligosaccharide [1] [5]. (Kdo)₂-lipid IVA represents the minimal structure required for viability in Enterobacteriaceae and is a potent agonist of the mammalian TLR4/MD-2 receptor system [1] [9].

Divergent Pathways in Non-Enterobacterial Species

While the core Raetz pathway is conserved, significant variations exist in early disaccharide formation and Kdo linkage strategies across Gram-negative bacteria.

LpxI-Dependent Pyrophosphatase Systems in α-Proteobacteria

The fourth enzymatic step (UDP-DAGn hydrolysis) shows notable divergence:

  • LpxH Absence: Many α-proteobacteria (e.g., Rhizobium, Agrobacterium) and diverse environmental Gram-negative species lack the lpxH gene [4] [6].
  • LpxI (UDP-2,3-diacylglucosamine hydrolase): These organisms utilize LpxI, a functionally analogous but structurally distinct enzyme. LpxI hydrolyzes UDP-DAGn to yield lipid X and UMP, identical to LpxH. However, LpxI belongs to the nucleoside diphosphate phosphatase (Nudix) hydrolase superfamily, contrasting with LpxH's calcineurin-like fold. This represents convergent evolution for the same biochemical step [4] [6].
  • Evolutionary Significance: The lpxI gene likely arose from a duplication event of a Nudix hydrolase ancestor within the proteobacterial lineage, predating the divergence of α-proteobacteria. Some bacteria possess both lpxH and lpxI homologs, suggesting potential redundancy or regulatory complexity, while others (e.g., Group II γ-proteobacteria like E. coli) retain only lpxH [6].

Atypical Kdo-Lipid A Linkages in Chlamydiae and Haemophilus

Significant structural and enzymatic variations occur in the Kdo transfer step:

  • Haemophilus influenzae (Monofunctional KdtA): Unlike bifunctional E. coli KdtA, H. influenzae KdtA is monofunctional, transferring only a single Kdo residue to lipid IVA, forming Kdo-lipid IVA. This product has a molecular mass of m/z 1626.0 [(M-H)⁻] [5]. Furthermore, H. influenzae membranes possess a unique ATP-dependent kinase that phosphorylates the Kdo-lipid IVA at the 4′-position (m/z 1703.9 [(M-H)⁻]), generating a monophosphorylated Kdo-lipid IVA species not observed in E. coli [5].

  • Chlamydia trachomatis (Truncated Kdo Oligosaccharide): Chlamydia species synthesize a highly truncated LPS featuring a unique trisaccharide of Kdo (α-Kdo-(2→8)-α-Kdo-(2→4)-α-Kdo) attached directly to lipid A. This structure is synthesized by a multifunctional Kdo transferase capable of adding three Kdo residues sequentially [7]. This minimal structure contributes significantly to the low endotoxicity of chlamydial LPS and the presence of its group-specific epitope [7].

Table 2: Variations in Kdo Transferase Function and Lipid A Structures

Bacterial Species/GroupKdo Transferase TypeKdo Residues AddedKey Structural Features of Product
Escherichia coliBifunctional2(Kdo)₂-lipid IVA (Tetra-acylated, bisphosphorylated)
Haemophilus influenzaeMonofunctional1Kdo-lipid IVA; Further phosphorylated to Kdo-lipid IVA 4′-phosphate
Chlamydia trachomatisMultifunctional3α-Kdo-(2→8)-α-Kdo-(2→4)-α-Kdo-lipid A

Figure: Kdo Linkage Variations. A) Standard (Kdo)₂- in E. coli. B) Monofunctional Kdo- in H. influenzae. C) Kdo trisaccharide in C. trachomatis.

These divergent pathways highlight the adaptability of lipid A biosynthesis. Variations in Kdo number and linkage significantly impact endotoxic potency, membrane stability, and immune evasion strategies of pathogens like H. influenzae and Chlamydia [1] [5] [7]. The evolution of alternative enzymes like LpxI underscores the metabolic flexibility within Gram-negative bacteria to achieve the same essential pathway endpoints [4] [6].

Properties

Product Name

(KDO)-lipid IVA

IUPAC Name

(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxane-2-carboxylic acid

Molecular Formula

C76H142N2O30P2

Molecular Weight

1625.9 g/mol

InChI

InChI=1S/C76H142N2O30P2/c1-5-9-13-17-21-25-29-33-37-41-53(80)45-61(86)77-65-71(104-63(88)47-55(82)43-39-35-31-27-23-19-15-11-7-3)68(91)59(102-74(65)108-110(97,98)99)51-100-73-66(78-62(87)46-54(81)42-38-34-30-26-22-18-14-10-6-2)72(105-64(89)48-56(83)44-40-36-32-28-24-20-16-12-8-4)70(107-109(94,95)96)60(103-73)52-101-76(75(92)93)49-57(84)67(90)69(106-76)58(85)50-79/h53-60,65-74,79-85,90-91H,5-52H2,1-4H3,(H,77,86)(H,78,87)(H,92,93)(H2,94,95,96)(H2,97,98,99)/t53-,54-,55-,56-,57-,58-,59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-/m1/s1

InChI Key

GPNCBCJEDRRCDW-ACUQGRCXSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

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